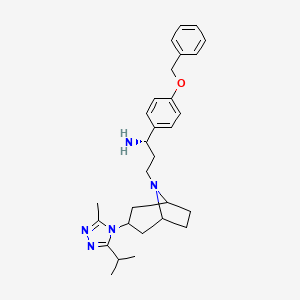

4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Benzyloxyphenyl N-des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc (4-BOC-MVC) is a small molecule inhibitor of the CCR5 receptor, a chemokine receptor found on the surface of immune cells. It is a potent inhibitor of HIV-1 entry into target cells and has been used in combination with other antiretroviral drugs to treat HIV-1 infection. 4-BOC-MVC has been studied extensively in the laboratory and has been found to have a range of biochemical and physiological effects on the body.

Scientific Research Applications

4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc has been used in a range of scientific research applications. It has been used to study the structure and function of the CCR5 receptor, as well as to study the mechanism of HIV-1 entry into target cells. 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc has also been used to study the biochemical and physiological effects of CCR5 receptor inhibition. In addition, 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc has been used in the development of new antiretroviral drugs and in the study of drug resistance.

Mechanism of Action

4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc binds to the CCR5 receptor, a chemokine receptor found on the surface of immune cells, and blocks its ability to bind to the HIV-1 envelope glycoprotein gp120. This prevents the virus from entering the cell and inhibits the replication of HIV-1.

Biochemical and Physiological Effects

4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc has been found to have a range of biochemical and physiological effects on the body. It has been found to inhibit the expression of CCR5 on the surface of immune cells, which can lead to an increase in the number of CD4+ T cells, a type of immune cell that is important for fighting infections. In addition, 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc has been found to inhibit the production of pro-inflammatory cytokines, which can lead to a decrease in inflammation. Finally, 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc has been found to inhibit the production of viral proteins, which can lead to a decrease in viral load.

Advantages and Limitations for Lab Experiments

4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc has several advantages for use in lab experiments. It is a potent inhibitor of HIV-1 entry into target cells and has a high affinity for the CCR5 receptor. In addition, it is a small molecule and is relatively easy to synthesize and purify. However, 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc is not without its limitations. It is not as effective against other strains of HIV-1 and is not effective against other viruses, such as hepatitis C. In addition, it is not suitable for long-term use due to potential side effects.

Future Directions

There are a number of potential future directions for 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc. One potential direction is the development of new antiretroviral drugs that are more effective against other strains of HIV-1 and other viruses. Another potential direction is the development of new compounds that are more effective at inhibiting the expression of CCR5 on the surface of immune cells. Finally, 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc could be used in combination with other antiretroviral drugs to create more effective treatments for HIV-1 infection.

Synthesis Methods

4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc is synthesized from 4-benzyloxy-phenyl-N-desmethyl-4,4-difluoro-cyclohexanecarboxylate (4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc). The synthesis of 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc involves a series of steps including the reaction of 4-benzyloxy-phenyl-N-desmethyl-4,4-difluoro-cyclohexanecarboxylate with a suitable base, such as sodium hydroxide, followed by the addition of an acid, such as hydrochloric acid. The reaction is then followed by a series of chromatographic purification steps. The final product is 4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc, a white crystalline solid.

properties

IUPAC Name |

(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O/c1-20(2)29-32-31-21(3)34(29)26-17-24-11-12-25(18-26)33(24)16-15-28(30)23-9-13-27(14-10-23)35-19-22-7-5-4-6-8-22/h4-10,13-14,20,24-26,28H,11-12,15-19,30H2,1-3H3/t24?,25?,26?,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFFIPPYDYAULM-JOZVKIIOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)OCC5=CC=CC=C5)N)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=C(C=C4)OCC5=CC=CC=C5)N)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxyphenyl N-Des1-(4,4-difluorocyclohexanecarbonyl) Maraviroc | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-({3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B587210.png)

![1-[(E)-but-2-en-2-yl]-3-fluorobenzene](/img/structure/B587212.png)

![N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B587217.png)